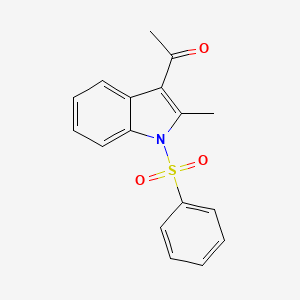
1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The indole core can interact with nucleic acids, affecting gene expression or protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(2-Methyl-1H-indol-3-yl)ethan-1-one: Lacks the phenylsulfonyl group, which may result in different biological activities and chemical properties.
1-(Phenylsulfonyl)-1H-indole: Lacks the methyl and ethanone groups, which can influence its reactivity and interactions with biological targets.
1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol: Contains a hydroxyl group instead of a carbonyl group, affecting its solubility and reactivity.
The uniqueness of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
113685-33-9 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
Clé InChI |
YYVXMNOFNMFPMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


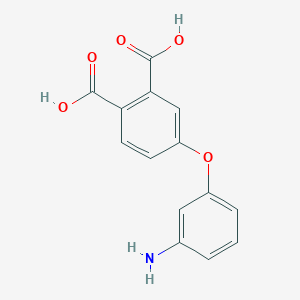

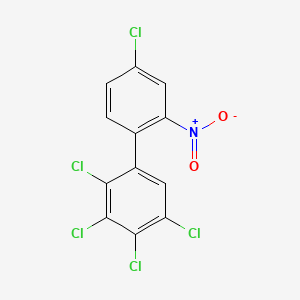

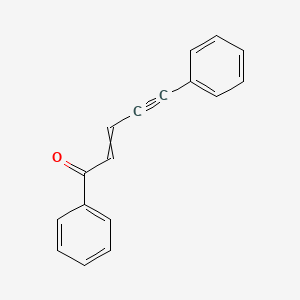
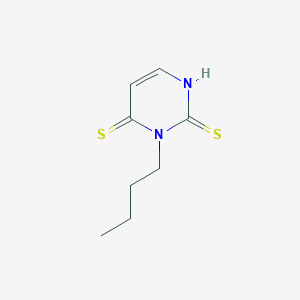
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)

![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
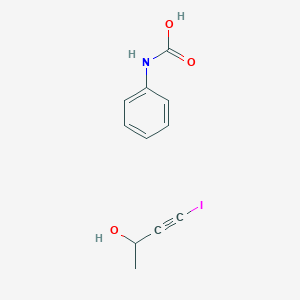
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
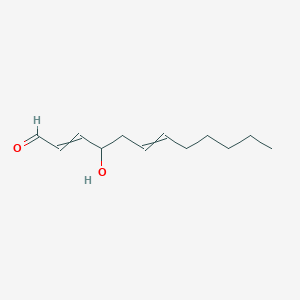
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
